molecular formula C8H4Cl4O2 B1605866 2,3,5,6-Tetrachlorophenyl acetate CAS No. 61925-90-4

2,3,5,6-Tetrachlorophenyl acetate

Cat. No. B1605866
CAS RN: 61925-90-4
M. Wt: 273.9 g/mol
InChI Key: NHBOZDKIYJWIIT-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrachlorophenyl acetate is a chemical compound with the formula C8H4Cl4O2 . It has a molecular weight of 273.928 .


Synthesis Analysis

The synthesis of 2,3,5,6-Tetrachlorophenyl acetate can be achieved through the diazotisation of 3,4,5,6-tetrachloroanthranilic acid in concentrated sulphuric acid solution and subsequent steam distillation of the diazonium sulphate solution .


Molecular Structure Analysis

The molecular structure of 2,3,5,6-Tetrachlorophenyl acetate can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

2,3,5,6-Tetrachlorophenyl acetate is a brown solid with a phenol odor . It is soluble in sodium hydroxide solutions and most organic solvents, but insoluble in water .

Safety and Hazards

The safety data sheet for 2,3,5,6-Tetrachlorophenyl acetate indicates that it may cause an allergic skin reaction, causes serious eye damage, and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

(2,3,5,6-tetrachlorophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl4O2/c1-3(13)14-8-6(11)4(9)2-5(10)7(8)12/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBOZDKIYJWIIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C(=CC(=C1Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70977477
Record name 2,3,5,6-Tetrachlorophenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70977477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61925-90-4
Record name Phenol, 2,3,5,6-tetrachloro-, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061925904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,5,6-Tetrachlorophenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70977477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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